molecular formula C10H8N2OS B11996156 4-Thiazolidinone, 5-benzylidene-2-imino-

4-Thiazolidinone, 5-benzylidene-2-imino-

Cat. No.: B11996156
M. Wt: 204.25 g/mol
InChI Key: SRILECHSVYTLLS-SOFGYWHQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Xanthine oxidase-IN-11 typically involves multiple steps, starting with the preparation of key intermediates. The synthetic route may include the following steps:

    Formation of the Core Structure: The core structure of Xanthine oxidase-IN-11 is synthesized through a series of condensation reactions involving aromatic aldehydes and amines under acidic or basic conditions.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the inhibitory activity of the compound. This may include nitration, sulfonation, or halogenation reactions.

    Purification: The final product is purified using techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to achieve the desired purity and yield.

Industrial Production Methods

Industrial production of Xanthine oxidase-IN-11 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Xanthine oxidase-IN-11 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, sulfonating agents, or nitrating agents under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Xanthine oxidase-IN-11, each with potentially different biological activities and properties.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

(5E)-2-amino-5-benzylidene-1,3-thiazol-4-one

InChI

InChI=1S/C10H8N2OS/c11-10-12-9(13)8(14-10)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13)/b8-6+

InChI Key

SRILECHSVYTLLS-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N

Origin of Product

United States

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